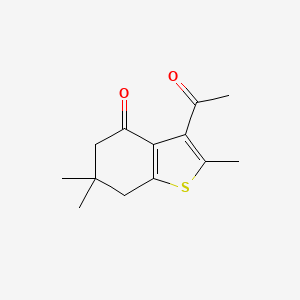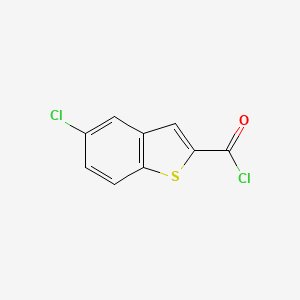![molecular formula C11H13ClN2O3S B1394464 2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 1325305-69-8](/img/structure/B1394464.png)
2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one
Descripción general
Descripción
“2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C11H13ClN2O3S . It has a molecular weight of 288.75 . The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one” includes a pyrrolidine ring, a sulfonyl group, and a 2-chloropyridin-3-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Comprehensive Analysis of 2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one Applications
The compound 2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one is a multifaceted chemical that has garnered attention in various scientific research fields. Below is a detailed analysis of its unique applications across different scientific domains.
Medicinal Chemistry: Pyrrolidine Derivatives as Therapeutic Agents: The pyrrolidine ring, a core component of this compound, is widely utilized in medicinal chemistry due to its versatility and biological activity. The saturated five-membered ring structure offers a unique scaffold that is often used to develop novel biologically active compounds . This compound can serve as a precursor for synthesizing selective androgen receptor modulators (SARMs), which have potential applications in treating conditions like muscle wasting and osteoporosis .
Pharmacokinetics: Enhancing Drug Profiles: Modifications to the pyrrolidine moiety can significantly alter the pharmacokinetic profile of drug candidates. By tweaking the structure of pyrrolidine derivatives, researchers can improve the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of pharmaceuticals . This compound’s structural flexibility allows for the optimization of drug candidates for better therapeutic outcomes.
Stereochemistry: Enantioselective Synthesis: Stereochemistry plays a crucial role in the biological activity of compounds. The stereogenicity of the pyrrolidine ring in this compound provides an opportunity for the synthesis of enantiomerically pure substances. Different stereoisomers can lead to varied biological profiles, making this compound valuable for developing enantioselective drugs .
Chemical Synthesis: Building Blocks for Heterocyclic Compounds: As a building block, this compound can be used to construct a wide array of heterocyclic compounds. Its reactive sites allow for multiple functionalization pathways, enabling the synthesis of complex molecules with potential applications in materials science and nanotechnology.
Bioactive Molecule Design: Target Selectivity: The pyrrolidine ring’s non-planarity and pseudorotation phenomena contribute to the three-dimensional coverage of molecules, enhancing target selectivity . This characteristic is crucial for designing bioactive molecules that can selectively bind to specific proteins or enzymes, leading to the development of targeted therapies.
Safety and Toxicology: Hazard Identification: Understanding the safety and toxicological aspects of chemical compounds is essential. This compound has been identified to be harmful by inhalation, in contact with skin, and if swallowed . Such information is vital for researchers handling the compound and for the development of safety protocols in laboratories and industrial settings.
Safety and Hazards
Direcciones Futuras
The future directions for research on “2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. The design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the influence of steric factors and the spatial orientation of substituents .
Propiedades
IUPAC Name |
2-(2-chloropyridin-3-yl)sulfonyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c12-11-9(4-3-5-13-11)18(16,17)8-10(15)14-6-1-2-7-14/h3-5H,1-2,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPKMUKKWYUPJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CS(=O)(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



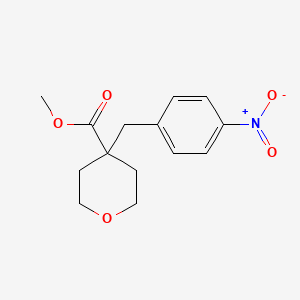
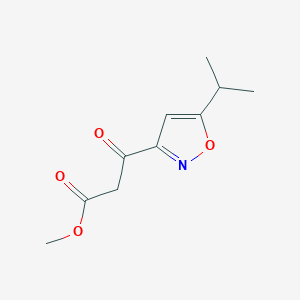
![6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1394383.png)

![3-Oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-propionic acid methyl ester](/img/structure/B1394392.png)

![[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid](/img/structure/B1394395.png)
![6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B1394396.png)
![[5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394397.png)
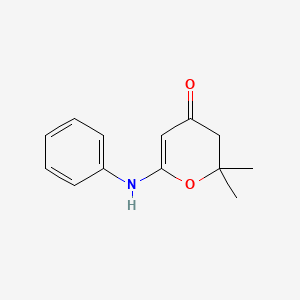
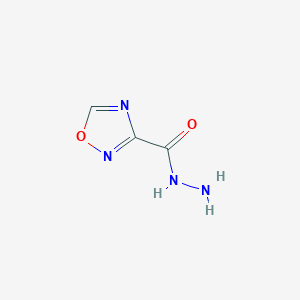
![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol](/img/structure/B1394401.png)
